2-(Cyclohexylmethoxy)-4-methoxyaniline
Description
2-(Cyclohexylmethoxy)-4-methoxyaniline is a substituted aniline derivative characterized by a cyclohexylmethoxy group (-OCH₂C₆H₁₁) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the aromatic ring. Its structural features, including the bulky cyclohexylmethoxy substituent and electron-donating methoxy group, influence its physicochemical properties and reactivity compared to simpler aniline derivatives .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFSNQRBTQTLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Methoxyaniline+Cyclohexylmethyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and cyclohexylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential anti-melanogenic activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
- 4-Methoxyaniline (p-anisidine): Lacking the cyclohexylmethoxy group, this compound has a single methoxy group at the 4-position.
- 2-Methoxyaniline (o-anisidine) : A liquid (mp 6.2°C, bp 224°C) with higher water solubility (1.5 g/100 mL) than its para-isomer. The ortho-methoxy group induces steric hindrance and alters electronic distribution .
Impact of Cyclohexylmethoxy Group :
The cyclohexylmethoxy substituent in 2-(Cyclohexylmethoxy)-4-methoxyaniline enhances steric bulk and lipophilicity compared to methoxy-only analogs. This likely reduces water solubility and increases membrane permeability in biological systems .
Substituent Type and Physicochemical Properties
Aromatic vs. Aliphatic Substituents :
- 2-(Benzyloxy)-4-methoxyaniline: Features a benzyloxy group (-OCH₂C₆H₅) instead of cyclohexylmethoxy. The cyclohexylmethoxy analog, being aliphatic, may exhibit greater conformational flexibility .
- 4-Methoxy-2-methylaniline (m-cresidine) : Substitutes the cyclohexylmethoxy group with a methyl group. This smaller substituent reduces steric hindrance, resulting in a lower molecular weight (137.18 g/mol) and higher volatility (mp 13°C) .
Fluorinated and Methylated Analogs :
- These modifications could alter biological target binding or synthetic reactivity .
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